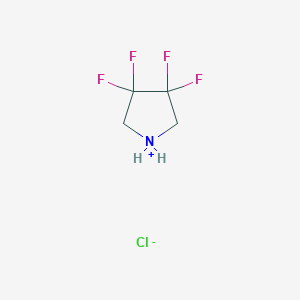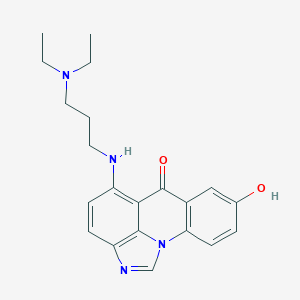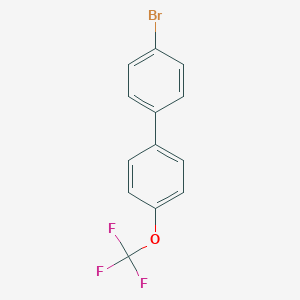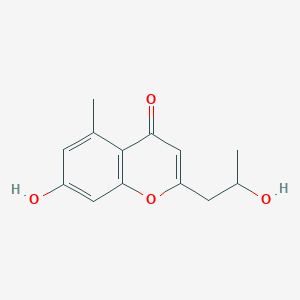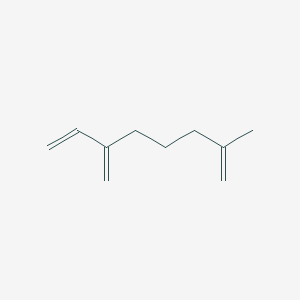
alpha-Myrcene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Myrcene is a naturally occurring organic compound that belongs to the terpene family. It is commonly found in plants such as hops, lemongrass, and bay leaves. Alpha-Myrcene is known for its unique aroma and flavor, which is often described as earthy, musky, and fruity. In recent years, there has been a growing interest in the scientific research and application of Alpha-Myrcene due to its potential health benefits.
Aplicaciones Científicas De Investigación
1. Inhibition of CYP2B1 Monooxygenase
Alpha-Myrcene (β-myrcene) demonstrates inhibitory effects on specific microsomal enzymes involved in the activation of genotoxic substances, particularly on CYP2B1 monooxygenase. This property suggests its potential role in interfering with the metabolism of certain xenobiotics (De-Oliveira et al., 1997).
2. Non-Mutagenic in the Ames Test
Studies show that alpha-Myrcene is not mutagenic in the Ames test, indicating it doesn't increase the number of his+ revertant colonies in various S. typhimurium tester strains. This insight is essential for its use in food, beverages, and cosmetics (Gomes-Carneiro et al., 2005).
3. Antibacterial Properties
Alpha-Myrcene, found in the essential oil of Cymbopogon citratus (lemon grass), exhibits antibacterial properties. It enhances the antibacterial action when mixed with other components identified in the oil, showcasing its potential in medicinal applications (Onawunmi et al., 1984).
Propiedades
Número CAS |
1686-30-2 |
|---|---|
Nombre del producto |
alpha-Myrcene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2-methyl-6-methylideneocta-1,7-diene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5H,1-2,4,6-8H2,3H3 |
Clave InChI |
VYBREYKSZAROCT-UHFFFAOYSA-N |
SMILES |
CC(=C)CCCC(=C)C=C |
SMILES canónico |
CC(=C)CCCC(=C)C=C |
Sinónimos |
2-methyl-6-methylene-1,7-octadiene alpha-myrcene beta-myrcene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



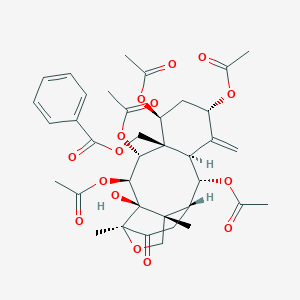
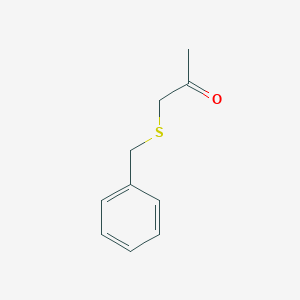
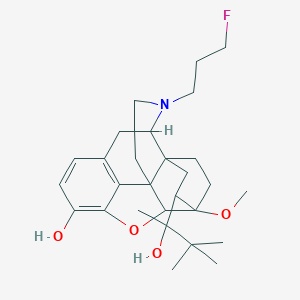
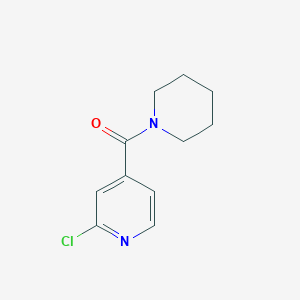
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
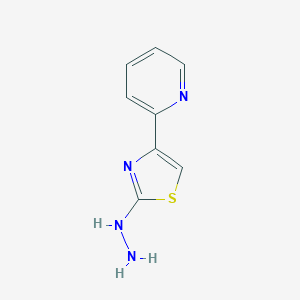
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
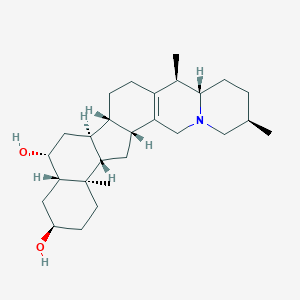
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
